molecular formula C14H12N4OS3 B2504170 N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-55-5

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2504170
CAS No.: 864917-55-5
M. Wt: 348.46
InChI Key: FORPZZWILDWGBB-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole intermediates. The key steps include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the thiazole and thiadiazole intermediates with the tolyl group through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar chemical properties and applications.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, which may exhibit similar biological activities.

    Tolyl-Substituted Compounds: Compounds with a tolyl group, which may share similar chemical reactivity and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS3/c1-9-2-4-10(5-3-9)12-17-14(22-18-12)21-8-11(19)16-13-15-6-7-20-13/h2-7H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORPZZWILDWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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